molecular formula C12H17NO3 B1429233 N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide CAS No. 865306-00-9

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide

Cat. No.: B1429233
CAS No.: 865306-00-9
M. Wt: 223.27 g/mol
InChI Key: WPZIWMFZIMYNKP-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. This compound belongs to the group of acetamide derivatives and is known for its unique structural features, which include a hydroxypropan-2-yl group and a methoxyphenyl group attached to an acetamide moiety.

Scientific Research Applications

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Preparation Methods

The synthesis of N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide typically involves the reaction of 4-(2-hydroxypropan-2-yl)-3-methoxyaniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve bulk manufacturing processes, where the reactants are combined in large reactors under optimized conditions to maximize yield and efficiency . These methods often include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological responses .

Comparison with Similar Compounds

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide can be compared with other acetamide derivatives, such as:

    N-(4-hydroxyphenyl)acetamide: This compound lacks the methoxy and hydroxypropan-2-yl groups, making it less versatile in terms of chemical reactivity and biological activity.

    N-(3-methoxyphenyl)acetamide: This compound lacks the hydroxypropan-2-yl group, which may affect its binding affinity and selectivity towards molecular targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(14)13-9-5-6-10(12(2,3)15)11(7-9)16-4/h5-7,15H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZIWMFZIMYNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl magnesium chloride (49.9 ml, 150 mmol, 3 M solution in THF) in 100 ml THF was cooled to zero degrees C., and N-(4-Acetyl-3-methoxy-phenyl)-acetamide (14.1 g, 68 mmol) in 200 ml THF was added via cannula to over 25 minutes. The reaction mixture was stirred and allowed to warm to room temperature over 2.5 hours. The reaction was quenched by addition of 1 N NH4Cl and extracted with EtOAc. The combined organic layers were washed with 1 N ammonium chloride, brine, dried over MgSO4, and concentrated under reduced pressure to afford N-[4-(1-Hydroxy-1-methyl-ethyl)-3-methoxy-phenyl]-acetamide (16.4 g, 100%).
Quantity
49.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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